molecular formula C25H25N3O3S2 B2752255 4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 905676-88-2

4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Katalognummer B2752255
CAS-Nummer: 905676-88-2
Molekulargewicht: 479.61
InChI-Schlüssel: UFQXSKLPINSYOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, also known as BZS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BZS is a sulfonamide derivative that has a benzothiazole moiety attached to it. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

This compound and its derivatives have been extensively studied for their inhibitory effects on various human carbonic anhydrase isoforms, revealing significant potential in medical research. For example, research led by Ulus et al. (2016) on novel acridine-acetazolamide conjugates, which share a structural resemblance to the specified compound, demonstrated potent inhibition effects on carbonic anhydrase isoforms hCA I, II, IV, and VII. These findings suggest applications in designing inhibitors for conditions where carbonic anhydrase activity is implicated, such as glaucoma, edema, and certain neurological disorders (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Molecular Synthesis and Characterization

Research into the synthesis and reactions of heterocyclic compounds has shown that derivatives of the specified compound can be synthesized and characterized for their structural and functional properties. Studies such as those by Chaloupka et al. (1977) offer insights into the synthesis of 8-membered heterocycles, showcasing the versatility of sulfonamide-based compounds in creating novel molecular structures with potential for further chemical and pharmacological exploration (Chaloupka, Vittorelli, Heimgartner, Schmid, Link, Bernauer, & Oberhänsli, 1977).

Pharmacological Applications

Beyond enzyme inhibition, sulfonamide derivatives, including those structurally related to "4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide," have been evaluated for their pharmacological properties. For instance, Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and assessed their in vitro biological activities, including antioxidant and antibacterial properties. This demonstrates the compound's potential utility in developing new therapeutic agents with antimicrobial and antioxidant capacities (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Eigenschaften

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-4-28(16-19-8-6-5-7-9-19)33(30,31)21-12-10-20(11-13-21)24(29)27-25-26-22-15-17(2)14-18(3)23(22)32-25/h5-15H,4,16H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQXSKLPINSYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.